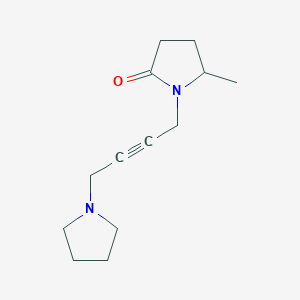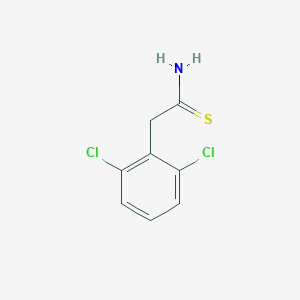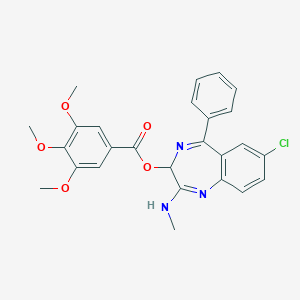
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective agonist for the GABAA receptor and is commonly used in scientific research for its anxiolytic and sedative effects.
Mecanismo De Acción
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine acts as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
The anxiolytic and sedative effects of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine are due to its ability to enhance the binding of GABA to the GABAA receptor. This results in a decrease in neuronal excitability and an increase in the opening of chloride ion channels, leading to hyperpolarization of the neuron. The compound also has anticonvulsant and muscle-relaxant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise and controlled studies of the receptor and its effects on behavior. However, one limitation is that the compound has a short half-life and requires frequent dosing in animal studies.
Direcciones Futuras
There are many future directions for the use of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in scientific research. One area of interest is in the development of novel anxiolytic and sedative drugs that target the GABAA receptor. Another area of interest is in the study of the central nervous system and its effects on behavior. Additionally, the compound could be used in studies of drug addiction and withdrawal, as benzodiazepines are commonly abused and can lead to dependence and withdrawal symptoms.
Métodos De Síntesis
The synthesis of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N-methyl-N-(3,4,5-trimethoxybenzoyl)glycinate in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is commonly used in scientific research for its anxiolytic and sedative effects. It is used to study the GABAA receptor, which is the target of many drugs used to treat anxiety and insomnia. The compound is also used in studies of the central nervous system and its effects on behavior.
Propiedades
Número CAS |
18035-93-3 |
|---|---|
Nombre del producto |
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine |
Fórmula molecular |
C26H24ClN3O5 |
Peso molecular |
493.9 g/mol |
Nombre IUPAC |
(7-chloro-2-methylimino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H24ClN3O5/c1-28-24-25(35-26(31)16-12-20(32-2)23(34-4)21(13-16)33-3)30-22(15-8-6-5-7-9-15)18-14-17(27)10-11-19(18)29-24/h5-14,25H,1-4H3,(H,28,29) |
Clave InChI |
SWMWJOLPVCXUHB-UHFFFAOYSA-N |
SMILES isomérico |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
SMILES |
CN=C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Sinónimos |
7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepin-3-yl=3,4,5-trimethoxybenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
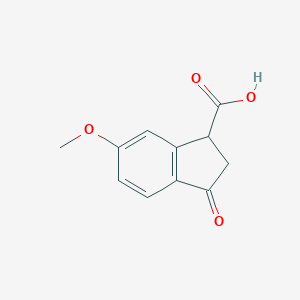
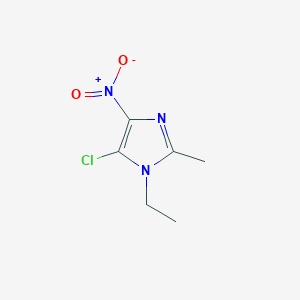
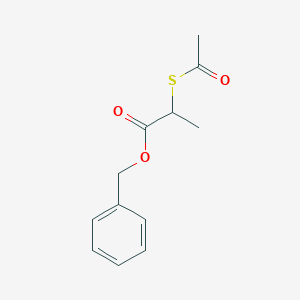
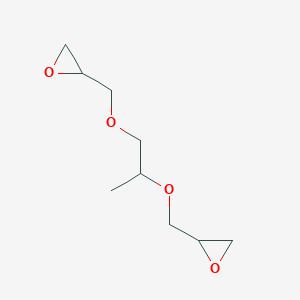
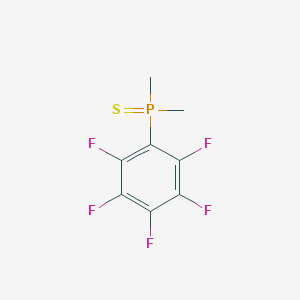
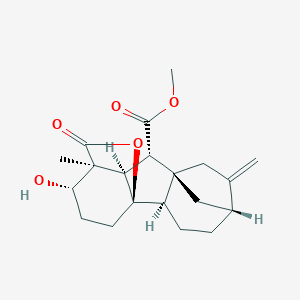
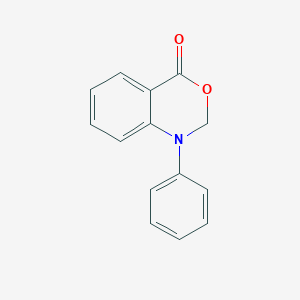
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
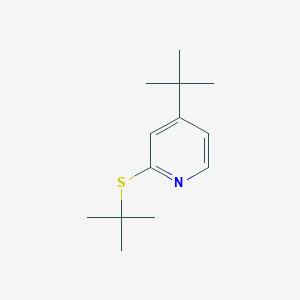
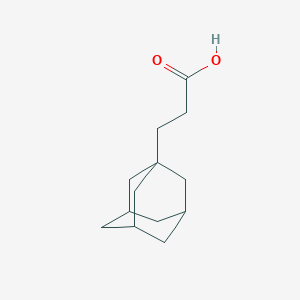
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
